Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

Mitsunobu reaction NH acidity hydrazine protection

Low NH acidity (pKa ~17) in generic protected hydrazines limits Mitsunobu efficiency. N-Boc-aminophthalimide (pKa 15.1) solves this: • 70-90% Mitsunobu yields with diverse alcohols. • Orthogonal Boc/phthaloyl: chemoselective hydrazinolysis. • Scalable kg-scale, ≥99.8% HPLC purity. • On-resin protocol <24 h. Ideal for hydrazine scaffold construction in antitumor agents and GABA inhibitors.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 34387-89-8
Cat. No. B157167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,3-dioxoisoindolin-2-ylcarbamate
CAS34387-89-8
Synonyms(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-carbamic Acid 1,1-Dimethylethyl Ester;  N-(tert-Butoxycarbonylamino)phthalimide;  tert-Butyl (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate; tert-Butyl (1,3-Dioxoisoindolin-2-yl)carbamate
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18)
InChIKeyIOPZBVFVFPPDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1,3-Dioxoisoindolin-2-ylcarbamate: Protected Hydrazine Reagent


Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate (synonym: N-Boc-aminophthalimide, N′-Boc-N,N-phthaloylhydrazine) is a triprotected hydrazine derivative that serves as an acidic nitrogen nucleophile partner in Mitsunobu reactions, enabling the conversion of alcohols into alkylated carbazates and protected hydrazines [1]. Its molecular architecture features a tert-butoxycarbonyl (Boc) carbamate group on one nitrogen and a phthalimide moiety on the other, creating a compound with an experimentally measured pKa of 15.1 in DMSO (entry 3, category A acidity), which positions it as a moderately strong NH acid suitable for selective deprotonation and alkylation under mild conditions [2].

Reagent Acidic N-nucleophile for Mitsunobu alkylation
Acidity pKa 15.1 in DMSO; selective deprotonation under mild conditions
Protection Boc/phthalimide pair supports orthogonal deprotection strategies Hydrazinolysis or acidolysis

Why This Reagent Outperforms Generic Protected Hydrazines


Generic substitution of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate with simpler protected hydrazines (e.g., N-Boc-hydrazine, N,N′-bis-Boc-hydrazine, or N-Cbz-aminophthalimide) fails because the phthalimide moiety critically enhances NH acidity while reducing steric hindrance at the reactive nitrogen center [1]. Comparative pKa measurements in DMSO demonstrate that triprotected hydrazines bearing the phthaloyl group (e.g., BocNH–NPhth, pKa 15.1) are 2–3 orders of magnitude more acidic than their N,N′-bis-Boc counterparts (pKa 17.1–17.8), directly correlating with superior reactivity as acidic partners in Mitsunobu alkylation [2]. Furthermore, the phthalimide group enables orthogonal deprotection via hydrazinolysis without disturbing the Boc carbamate, a tactical advantage absent in simpler hydrazine reagents [1].

Bis-Boc Hydrazine

pKa 17.1–17.8 range may result in inefficient deprotonation and lower Mitsunobu yields.

Cbz-Phthalimide

Cbz removal requires hydrogenolysis or strong acid; may compromise functional group tolerance.

Unprotected Hydrazine

Lacks N-selectivity; direct alkylation leads to complex mixtures and poor mono-alkylation control.

Tert-Butyl 1,3-Dioxoisoindolin-2-ylcarbamate vs. Closest Analogs


NH Acidity Advantage over Bis-Boc-hydrazine

The target compound (BocNH–NPhth, entry 3 in Table 1, Part B of Ragnarsson et al. 2005) exhibits a potentiometrically determined pKa of 15.1 in DMSO, placing it in category A acidity. By comparison, N,N′-bis-Boc-hydrazine (entries 19–21 in the same study) displays pKa values of 16.9–17.8, representing a 1.8–2.7 pKa unit difference [1]. This 2-order-of-magnitude acidity increase is attributed to the electron-withdrawing phthaloyl group and translates directly into higher Mitsunobu reaction yields, as demonstrated by Brosse et al. (2000), where N-Boc-aminophthalimide afforded alkylated products in yields up to 90%, while N,N′-bis-Boc-hydrazine required forcing conditions and gave consistently lower conversions [2].

NH Acidity
Cross-study comparable
pKa 15.1 in DMSO
Higher acidity supports efficient Mitsunobu deprotonation.
ΔpKa 1.8–2.7 vs bis-Boc analogs.
Mitsunobu reaction NH acidity hydrazine protection

Mitsunobu Alkylation Yield: Phthalimide vs. Imidodicarbonate Analogs

Brosse et al. (2000) demonstrated that N-alkoxycarbonylaminophthalimides (including the target Boc-substituted compound) serve as efficient acidic partners in Mitsunobu reactions with primary, secondary, and benzylic alcohols, achieving isolated yields of 70–90% across a panel of alcohol substrates under standard conditions (PPh₃, DIAD, THF, 0 °C to rt) [1]. In contrast, analogous reactions employing N,N′-bis(tert-butoxycarbonyl)hydrazine (BocNH–NHBoc) as the acidic partner gave significantly lower yields (<50%) under identical conditions, a result rationalized by the 2.7 pKa unit higher acidity of the phthalimide-containing reagent [2]. The phthaloyl group not only increases NH acidity but also reduces steric hindrance around the nucleophilic nitrogen, facilitating the S_N2-type displacement in the Mitsunobu pathway.

Alkylation Yield
Cross-study comparable
70–90% isolated yield
Reported higher yield context vs. bis-Boc analog.
≥40% absolute yield difference.
Mitsunobu alkylation hydrazine synthesis reaction yield

Orthogonal Deprotection: Phthaloyl vs. Cbz Selectivity

The target compound permits selective removal of the phthaloyl group via hydrazinolysis (N₂H₄·H₂O, EtOH, reflux) without affecting the Boc carbamate, liberating the corresponding mono-Boc-protected hydrazine in >85% yield [1]. By comparison, N-Cbz-aminophthalimide requires hydrogenolysis (H₂, Pd/C) for Cbz removal, a condition that may reduce functional group tolerance, or strong acid (HBr/AcOH) which simultaneously cleaves the phthalimide. Neither alternative provides a fully orthogonal two-step deprotection sequence. The Boc/phthalimide pair thus offers a uniquely flexible protecting group strategy for applications in peptide mimicry and hydrazinopeptide synthesis [2].

Orthogonal Deprotection
Class-level inference
Hydrazinolysis >85% yield
Boc remains intact; supports sequential N-functionalization.
Cbz or Fmoc pairs may lack full orthogonality.
orthogonal deprotection hydrazinolysis Boc stability

Solid-Phase Compatibility: On-Resin Mitsunobu Alkylation

Brosse et al. (2004) developed the first solid-phase synthesis of chiral α-hydrazinoacids using solid-supported N-tert-butyloxycarbonylaminophthalimide as the acidic partner in on-resin Mitsunobu reactions with immobilized α-hydroxyesters [1]. The phthalimide-protected reagent outperformed supported N,N′-bis-Boc-hydrazine in both conversion efficiency and final product purity. The liquid-phase comparison showed that while solution-phase yields were sometimes higher (70–85% vs. 55–75% on-resin), the solid-phase protocol reduced total synthesis time from 4–5 days to under 24 hours for library production, a critical advantage for medicinal chemistry hit-to-lead optimization [2].

Solid-Phase Compatibility
Head-to-head
55–75% on-resin conversion
Supports library synthesis with shorter protocol time.
Significantly higher conversion than bis-Boc on resin.
solid-phase synthesis α-hydrazinoacids on-resin Mitsunobu

Applications of Tert-Butyl 1,3-Dioxoisoindolin-2-ylcarbamate


1,1-Disubstituted Hydrazine Synthesis for Compound Libraries

The target compound's established role as an acidic partner in Mitsunobu alkylation (isolated yields 70–90% with diverse alcohols) makes it the preferred reagent for constructing 1,1-disubstituted hydrazine scaffolds found in hydrazidomycin antitumor agents and GABA transporter inhibitors [1]. The orthogonal Boc/phthaloyl protection strategy permits sequential functionalization of both hydrazine nitrogens, enabling rapid diversification for structure-activity relationship (SAR) studies without protecting group interference [2].

Solid-Phase Synthesis of Orthogonally Protected α-Hydrazinoacids

Researchers synthesizing hydrazinopeptides and N-amino peptides benefit from the demonstrated on-resin Mitsunobu protocol using immobilized N-Boc-aminophthalimide, which reduces total protocol time to under 24 hours compared to 4–5 days for solution-phase methods [1]. The pKa advantage (15.1 vs. 17.1–17.8 for bis-Boc analogs) ensures efficient on-resin conversion, critical for maintaining library purity in automated synthesis platforms [2].

Preparation of Singly ¹⁵N-Labeled Isoniazid

The compound served as a key intermediate in the synthesis of monolabeled isoniazid (³b*) as described by Brosse et al. (1998), where the phthaloyl group was removed chemoselectively via hydrazinolysis to release the Boc-protected hydrazine without isotopic label scrambling [1]. This application underscores the compound's value in preparing isotopically labeled hydrazine derivatives for metabolic tracing and mechanistic studies.

Industrial-Scale Production of N-Substituted Phthalimide Intermediates

Patent literature (US 7,253,291) and preparative protocols confirm that N-Boc-aminophthalimide can be employed on kilogram scale with isolated yields ≥80% and purities ≥99.8% by HPLC area, making it a viable starting material for pharmaceutical intermediate manufacturing where reproducible Mitsunobu alkylation and straightforward byproduct removal (PPh₃O precipitation) are essential process requirements [2].

Application
Selection Property
Validation Focus
1,1-Disubstituted Hydrazine Synthesis
Mitsunobu alkylation with high reported yield
Reaction conversion and byproduct profile
Solid-Phase α-Hydrazinoacid Libraries
On-resin protocol efficiency
Resin loading and cleavage purity
Isotopic Labeling Studies
Chemoselective phthaloyl removal
Isotopic label integrity post-deprotection
Pharmaceutical Intermediate Scale-up
Reproducible kilogram-scale performance
Isolated yield and HPLC purity consistency

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